molecular formula C16H14N2O3S2 B4847577 ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4847577
M. Wt: 346.4 g/mol
InChI Key: CKXQMMAYSSPZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as BZT-5, is a chemical compound that has been widely studied for its potential therapeutic applications. BZT-5 belongs to the family of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its ability to inhibit multiple signaling pathways, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer at high doses.

Future Directions

There are several future directions for research on ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One area of research is the development of more efficient synthesis methods that can produce this compound at a higher yield. Another area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 2-(1-benzothiophene-3-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-3-21-15(20)13-9(2)17-16(23-13)18-14(19)11-8-22-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXQMMAYSSPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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